

In-Depth Technical Guide: 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Oleoyl-3-arachidoyl-rac-glycerol

Cat. No.: B3026139

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Oleoyl-3-arachidoyl-rac-glycerol**, a specific diacylglycerol molecule. It covers its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and biological activity. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the roles and applications of diacylglycerols.

Chemical Identity and Properties

1-Oleoyl-3-arachidoyl-rac-glycerol is a diacylglycerol containing oleic acid at the sn-1 position and arachidic acid at the sn-3 position. Diacylglycerols (DAGs) are critical signaling molecules in various cellular processes.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number and common synonyms for **1-Oleoyl-3-arachidoyl-rac-glycerol** are summarized in the table below for easy reference.

Identifier	Value
CAS Number	1427086-85-8[1]
Synonyms	DG(18:1/0:0/20:0), 1-Olein-3-Arachidin[1]

Physicochemical Properties

The key physicochemical properties of **1-Oleoyl-3-arachidoyl-rac-glycerol** are detailed in the following table. This information is crucial for handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C41H78O5	[1]
Molecular Weight	651.1 g/mol	[1]
Appearance	Solid	[1]
Purity	≥98%	[1]
Solubility	DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml	[1]
Storage Temperature	-20°C	
Stability	≥ 4 years	[1]

Synthesis and Experimental Protocols

While specific experimental data for **1-Oleoyl-3-arachidoyl-rac-glycerol** is limited in publicly available literature, this section provides detailed, adaptable protocols for its synthesis and for studying its biological activity based on established methods for similar diacylglycerols.

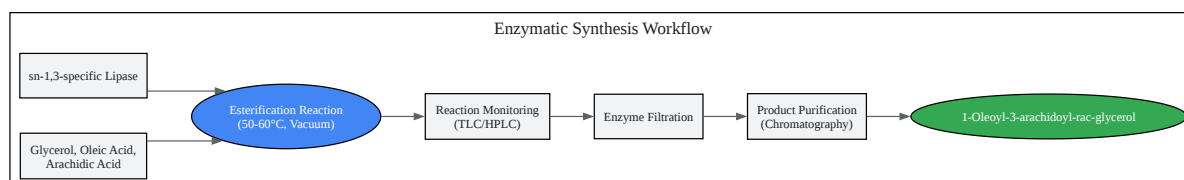
Enzymatic Synthesis of 1-Oleoyl-3-arachidoyl-rac-glycerol

The synthesis of 1,3-diacylglycerols can be efficiently achieved through lipase-catalyzed esterification. This method offers high selectivity and mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Esterification

- Reactants and Enzyme Preparation:
 - Substrates: Glycerol, Oleic Acid (sn-1), and Arachidic Acid (sn-3).

- Enzyme: A commercially available sn-1,3-specific lipase (e.g., Lipozyme RM IM).
- The molar ratio of glycerol to total fatty acids is typically optimized, with a common starting point being 1:2.
- Reaction Setup:
 - The reaction is often performed in a solvent-free system to enhance efficiency and simplify purification.
 - Combine glycerol, oleic acid, and arachidic acid in a reaction vessel.
 - Add the immobilized lipase to the mixture. The enzyme loading is usually between 5-10% (w/w) of the total substrates.
- Reaction Conditions:
 - Temperature: Maintain the reaction temperature between 50-60°C.
 - Agitation: Stir the mixture continuously to ensure proper mixing.
 - Vacuum: Apply a vacuum to remove the water produced during the esterification reaction, which drives the reaction towards product formation.
- Monitoring and Purification:
 - Monitor the progress of the reaction by taking aliquots at different time points and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.
 - The product, **1-Oleoyl-3-arachidoyl-rac-glycerol**, can be purified from the reaction mixture using column chromatography or molecular distillation.



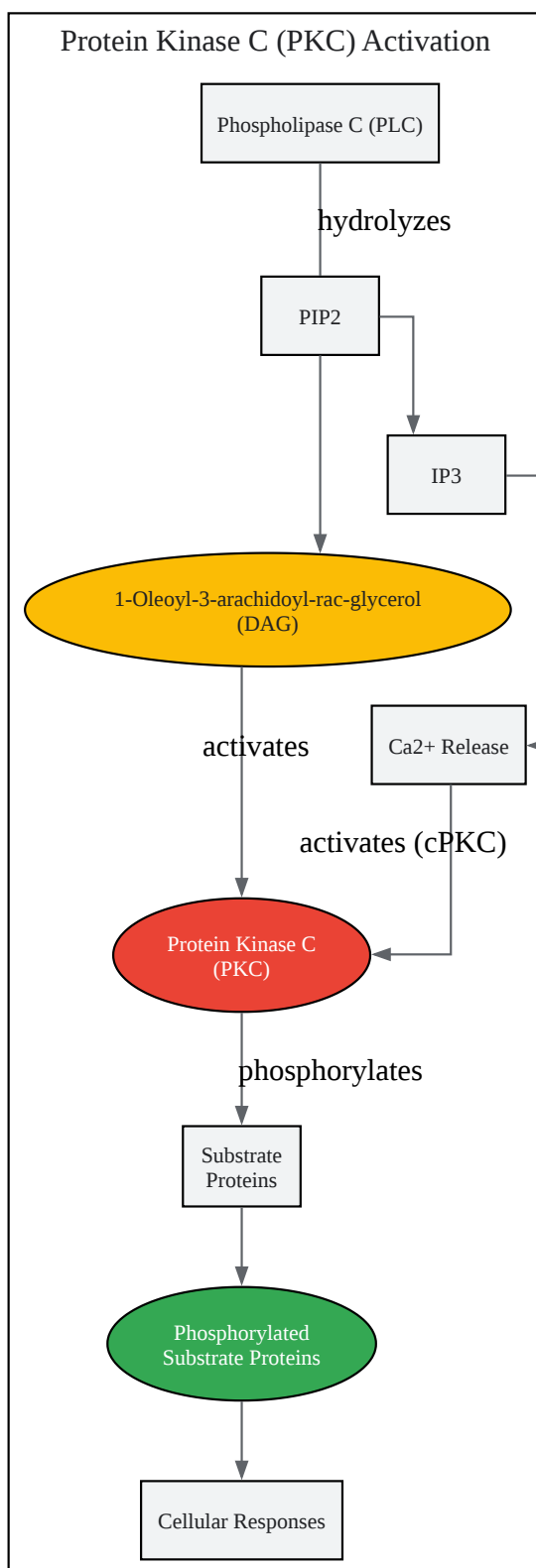
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Caption: General workflow for the enzymatic synthesis of **1-Oleoyl-3-arachidoyl-rac-glycerol**.

Diacylglycerol Signaling Pathways and Assays

Diacylglycerols are key second messengers that activate various downstream signaling pathways, most notably through Protein Kinase C (PKC). Their cellular levels are tightly regulated, in part by Diacylglycerol Kinases (DGKs), which convert DAG to phosphatidic acid.

The activation of conventional and novel PKC isoforms is a primary mechanism through which diacylglycerols exert their biological effects.



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Caption: Activation of Protein Kinase C by diacylglycerol.

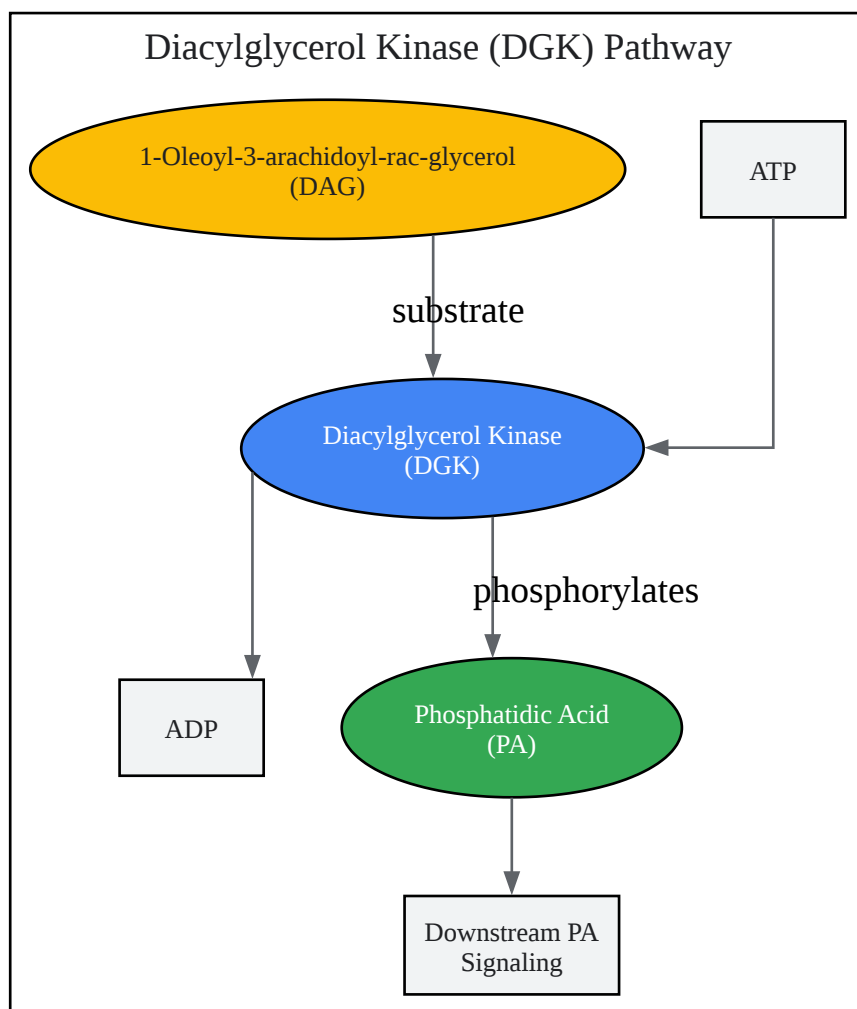
Experimental Protocol: Protein Kinase C (PKC) Activity Assay

This protocol allows for the measurement of PKC activity in response to activators like **1-Oleoyl-3-arachidoyl-rac-glycerol**.

- Reagent Preparation:
 - Assay Buffer: Prepare a buffer containing 20 mM MOPS (pH 7.2), 25 mM β -glycerol phosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, and 1 mM CaCl_2 .
 - Lipid Activator: Prepare a solution of phosphatidylserine (0.5 mg/ml) and **1-Oleoyl-3-arachidoyl-rac-glycerol** (0.05 mg/ml) in the assay buffer. This solution must be sonicated on ice before use.
 - Substrate Cocktail: A solution containing a specific PKC substrate peptide (e.g., QKRPSQRSKYL) at a concentration of 500 μM in the assay buffer.
 - ATP Solution: Prepare a solution of MgCl_2 (75 mM) and ATP (500 μM) in the assay buffer. For radiometric assays, $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ is added to this mixture.
- Assay Procedure:
 - In a microcentrifuge tube, combine the substrate cocktail, the lipid activator, and the enzyme source (purified PKC or cell lysate).
 - Initiate the reaction by adding the $\text{Mg}^{2+}/\text{ATP}$ cocktail.
 - Incubate the reaction mixture at 30°C for 10-20 minutes.
 - Stop the reaction by adding a quenching buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.
- Detection:
 - For radiometric assays, wash the P81 paper with phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - Quantify the incorporated radioactivity using a scintillation counter.

- For non-radiometric assays, detection can be based on fluorescence or luminescence, depending on the specific kit used.

Diacylglycerol Kinases play a crucial role in terminating DAG signaling by converting it to phosphatidic acid (PA), another important signaling lipid.



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Caption: Conversion of DAG to Phosphatidic Acid by Diacylglycerol Kinase.

Experimental Protocol: Diacylglycerol Kinase (DGK) Activity Assay

This assay measures the activity of DGK by quantifying the product of a coupled enzymatic reaction.

- Reagent Preparation:
 - Kinase Buffer: Prepare a buffer suitable for the DGK enzyme, typically containing HEPES, MgCl₂, and other necessary components.
 - DAG Substrate: A solution of **1-Oleoyl-3-arachidoyl-rac-glycerol**.
 - ATP Solution.
 - Coupled Enzyme System: This typically includes a lipase to hydrolyze the product (phosphatidic acid) to glycerol-3-phosphate, and glycerol-3-phosphate oxidase to produce hydrogen peroxide.
 - Fluorometric Probe: A probe that reacts with hydrogen peroxide to produce a fluorescent signal (e.g., Amplex Red).
- Assay Procedure:
 - In a 96-well plate, add the DAG substrate, Kinase Buffer, and the DGK-containing sample (e.g., cell lysate or purified enzyme).
 - Initiate the reaction by adding ATP.
 - Incubate at 37°C for 30-60 minutes to allow for the formation of phosphatidic acid.
 - Add the lipase solution and incubate further to convert phosphatidic acid to glycerol-3-phosphate.
 - Add the detection mixture containing glycerol-3-phosphate oxidase and the fluorometric probe.
- Detection:
 - Incubate at room temperature for 10-15 minutes, protected from light.
 - Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

- The DGK activity is proportional to the fluorescence signal.

Conclusion

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol with potential roles in cellular signaling. This guide provides essential information on its chemical properties and detailed protocols for its synthesis and the characterization of its activity through key signaling pathways. The provided methodologies can be adapted by researchers and drug development professionals to further investigate the biological functions and therapeutic potential of this and other diacylglycerol molecules.

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References

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